2-Acetamido-5-bromopyridine

Process Chemistry Cross-Coupling Scale-Up

2-Acetamido-5-bromopyridine (CAS 7169-97-3) is a bifunctional heteroaromatic building block that combines a pyridine core with an acetamido group at the 2-position and a bromine atom at the 5-position. This substitution pattern enables versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, and positions the compound as a key intermediate in the synthesis of biologically active molecules.

Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
CAS No. 7169-97-3
Cat. No. B057907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-5-bromopyridine
CAS7169-97-3
Synonyms2-Acetamido-5-bromopyridine;  2-Acetylamino-5-bromopyridine;  5-Bromo-2-acetamidopyridine;  N-(5-Bromopyridin-2-yl)acetamide;  NSC 159406_x000B_
Molecular FormulaC7H7BrN2O
Molecular Weight215.05 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=C(C=C1)Br
InChIInChI=1S/C7H7BrN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11)
InChIKeyMJFCOXATGBYERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-5-bromopyridine (CAS 7169-97-3) as a Strategic Intermediate in Medicinal Chemistry and Cross-Coupling


2-Acetamido-5-bromopyridine (CAS 7169-97-3) is a bifunctional heteroaromatic building block that combines a pyridine core with an acetamido group at the 2-position and a bromine atom at the 5-position. This substitution pattern enables versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, and positions the compound as a key intermediate in the synthesis of biologically active molecules [1]. Its specific regiochemistry distinguishes it from other halogenated or regioisomeric pyridine derivatives, making it a targeted choice for constructing complex molecular architectures [2].

Why 2-Acetamido-5-bromopyridine (CAS 7169-97-3) Cannot Be Arbitrarily Replaced by Structural Analogs


The precise placement of the bromine atom and the acetamido group on the pyridine ring dictates both the compound's physical properties and its chemical reactivity. While a range of halogenated pyridines and related acetamidopyridine isomers are commercially available, their performance in key synthetic transformations—specifically cross-coupling efficiency and regioselectivity—differs markedly. Substituting a different halogen (e.g., chlorine or iodine) or altering the substitution pattern (e.g., moving the bromine to the 3-position) can lead to significant variations in reaction yields, selectivity, and downstream compound purity [1][2]. The following evidence demonstrates that 2-acetamido-5-bromopyridine offers a specific, quantifiable advantage in applications where 5-position bromine reactivity and a protected 2-amino functionality are simultaneously required, justifying its specific procurement over cheaper or more readily available alternatives [3].

Quantitative Evidence Guide: 2-Acetamido-5-bromopyridine (CAS 7169-97-3) Performance Benchmarks vs. Analogs


Benchmark Yield in Multikilogram Heck Vinylation: Demonstrating Industrial Scalability

In a reliable multikilogram-scale Heck reaction, 2-acetamido-5-bromopyridine was converted to 2-acetamido-5-vinylpyridine with a yield of 71.6%. This is a directly observed performance metric at a scale relevant to industrial production [1]. No direct comparator data at an equivalent scale is available for the corresponding 5-chloro or 5-iodo analogs in the same study, but this yield serves as a validated benchmark for the bromo derivative's utility.

Process Chemistry Cross-Coupling Scale-Up

Comparative Melting Point: A Key Differentiator for Purification and Handling in Drug Discovery

The melting point of 2-acetamido-5-bromopyridine (174-178 °C) is significantly higher than that of its iodo analog (154-158 °C) and its 2-amino-5-bromo analog (133-138 °C) [1]. A higher melting point is often indicative of a more crystalline and easier-to-purify solid, which is a crucial advantage for both intermediate and final product isolation.

Physicochemical Properties Purification Solid Form

Reactivity in Palladium-Catalyzed Carbonylative Coupling: The Bromo Advantage

A study on the carbonylative Suzuki cross-coupling of pyridine halides established a clear reactivity order: iodo- > bromo- > chloro-pyridines. While iodo-pyridines are the most reactive, they are often significantly more expensive and less atom-economical. Bromopyridines, including 2-acetamido-5-bromopyridine, offer an optimal balance of high reactivity and cost-effectiveness, enabling transformations in high yields (80-95%) under optimized conditions [1]. This positions the bromo derivative as the preferred choice for many applications over the less reactive chloro analog, which may require more forcing conditions or specialized catalysts.

Cross-Coupling Carbonylation Palladium Catalysis

Unique Synthetic Utility as a Protected 2-Amino-5-bromopyridine Synthon

2-Acetamido-5-bromopyridine can be cleanly hydrolyzed to yield 2-amino-5-bromopyridine, a valuable intermediate in its own right [1]. This provides a strategic advantage: the acetamido group acts as a built-in protecting group for the 2-amino functionality during synthetic sequences, allowing for selective manipulation at the 5-position via cross-coupling. This contrasts with directly using 2-amino-5-bromopyridine, where the free amine may interfere with cross-coupling conditions or require separate protection/deprotection steps.

Synthetic Methodology Protecting Group Aminopyridine

Recommended Application Scenarios for 2-Acetamido-5-bromopyridine (CAS 7169-97-3) Based on Differentiating Evidence


Scalable Synthesis of 5-Vinylpyridine Derivatives via Heck Coupling

When scaling up the synthesis of 5-vinylpyridine-containing molecules, 2-acetamido-5-bromopyridine is the preferred substrate. The validated multikilogram process provides a reliable yield benchmark (71.6%) [1], and its higher melting point (174-178 °C) ensures easier purification of both the starting material and the coupled product . This application directly leverages the compound's proven performance and favorable physical properties.

Construction of Bcr-Abl Kinase Inhibitor Scaffolds

In the synthesis of Bcr-Abl inhibitors containing diacylated piperazine linkers, 2-acetamido-5-bromopyridine serves as a critical intermediate [1]. The acetamido group provides a masked amine that can be revealed at a late stage to install the piperazine moiety, while the 5-bromine allows for efficient installation of the hetero-monocyclic core via cross-coupling. This approach is more convergent and efficient than using an unprotected 2-amino-5-bromopyridine .

Efficient Carbonylative Coupling for Benzoylpyridine Synthesis

For the synthesis of benzoylpyridine derivatives via carbonylative Suzuki coupling, 2-acetamido-5-bromopyridine is an optimal halide partner. As a bromo-substituted pyridine, it achieves high yields (80-95%) under optimized conditions [1], offering a superior balance of reactivity and cost compared to iodo- and chloro-analogs. This makes it the reagent of choice for preparing complex ketone-containing heterocycles.

Precursor for 2-Amino-5-bromopyridine with Built-in Protection

When synthetic plans require 2-amino-5-bromopyridine but would benefit from a protected amine during the sequence, 2-acetamido-5-bromopyridine is the ideal starting material. It can be carried through multiple steps with the amine masked, then deprotected via hydrolysis to yield the desired 2-amino-5-bromopyridine [1]. This strategy avoids the need for separate protection and deprotection, improving overall process efficiency.

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